

An In-Depth Technical Guide to the Molecular Architecture of Sulfametomidine

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Compound of Interest

Compound Name: Sulfametomidine

Cat. No.: B1681185

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Executive Summary

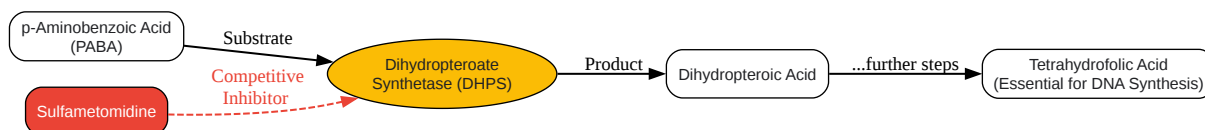
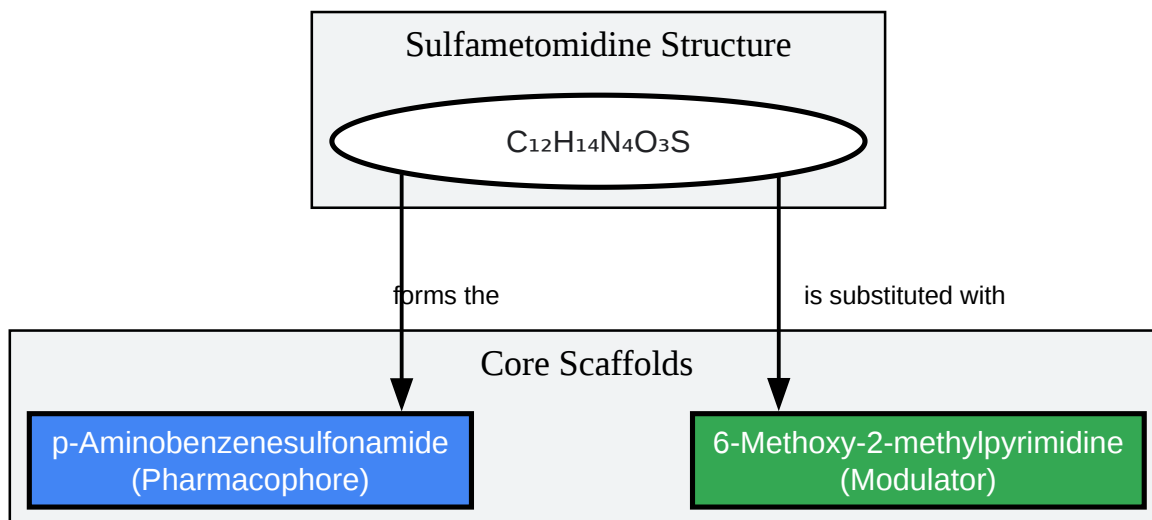
Sulfametomidine is a long-acting sulfonamide antibiotic characterized by a distinct molecular architecture that dictates its physicochemical properties, pharmacokinetic profile, and mechanism of action.^[1] This guide provides a comprehensive analysis of its structure, delving into the specific roles of its constituent functional groups. We will explore how the interplay between the p-aminobenzenesulfonamide core and the substituted pyrimidine ring defines its identity as a competitive inhibitor of bacterial dihydropteroate synthetase. Furthermore, this document elucidates the structure-activity relationships (SAR), metabolic pathways, and key analytical methodologies pertinent to its characterization, offering field-proven insights for professionals in drug discovery and development.

Core Molecular Structure and Nomenclature

The foundational identity of **Sulfametomidine** is rooted in its precise chemical structure. A systematic breakdown reveals a molecule built upon a classic sulfonamide scaffold, modified to achieve specific therapeutic characteristics.

- IUPAC Name: 4-amino-N-(6-methoxy-2-methylpyrimidin-4-yl)benzenesulfonamide^{[1][2]}
- Molecular Formula: C₁₂H₁₄N₄O₃S^{[1][3]}
- CAS Number: 3772-76-7^{[1][4]}

The structure can be deconstructed into two primary scaffolds: the essential pharmacophore for antibacterial activity and a modulating heterocyclic system.



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References

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